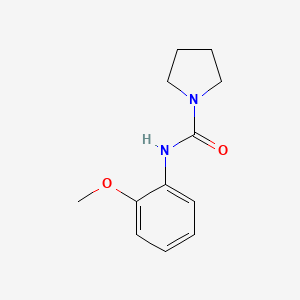![molecular formula C13H9F3N8O B5437661 2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)
2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyrimidine derivatives has been explored through various chemical reactions. For instance, the organoiodine (III)-mediated synthesis approach has been used to create 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, showcasing the versatility of synthetic methods in generating triazolopyrimidine compounds with potential antibacterial properties (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives, including their crystal environments and interactions, is crucial for understanding their potential biological activity. Studies have shown that such molecules can exhibit diverse supramolecular architectures, influenced by hydrogen-bonding interactions and π-π stacking interactions (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines react with various reagents to form new compounds, showcasing their reactivity and functional diversity. For example, reactions with N,N-dimethylformamide dimethylacetal (DMFDMA) have led to the creation of enaminones, which further react to produce substituted pyrazole and isoxazole derivatives, among others (Farghaly, 2008).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, such as crystal structure and supramolecular arrangements, are critical for determining their potential applications. The detailed analysis of these properties through X-ray crystallography and other techniques helps in understanding the molecular geometry and interaction patterns within these compounds (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines, including their reactivity with other chemical entities and the formation of diverse chemical structures, are of significant interest. Their ability to form various derivatives through reactions with different reagents highlights their chemical versatility and the potential for further exploration in chemical research (Gomha & Farghaly, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4,8-dimethyl-11-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N8O/c1-5-8-7(24-11(17-5)18-6(2)22-24)3-4-23(9(8)25)12-19-10(20-21-12)13(14,15)16/h3-4H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTXSKYXCMKWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)C4=NNC(=N4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5437599.png)

![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5437613.png)
![N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5437621.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5437625.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5437634.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)


![2-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5437676.png)
![6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5437679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3,5-dimethylphenyl)urea](/img/structure/B5437680.png)